molecular formula C8H5Cl3O2 B159117 Phenyl trichloroacetate CAS No. 10112-13-7

Phenyl trichloroacetate

Cat. No. B159117
CAS RN: 10112-13-7
M. Wt: 239.5 g/mol
InChI Key: YKSMEBWOLIJQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl trichloroacetate (PTCA) is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents. PTCA is structurally similar to other trichloroacetate esters, but it has a phenyl group attached to the carbon atom. This chemical compound has been used in various research studies due to its ability to undergo different chemical reactions.

Mechanism of Action

Phenyl trichloroacetate has been shown to undergo different chemical reactions, including esterification, transesterification, and hydrolysis. The mechanism of action of Phenyl trichloroacetate involves the reaction of the phenyl group with different nucleophiles, such as alcohols, amines, and thiols.
Biochemical and Physiological Effects:
Phenyl trichloroacetate has been shown to have different biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. Phenyl trichloroacetate has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin.

Advantages and Limitations for Lab Experiments

Phenyl trichloroacetate has several advantages and limitations when used in laboratory experiments. One advantage is its ability to undergo different chemical reactions, which makes it a versatile starting material for the synthesis of other chemical compounds. Another advantage is its solubility in organic solvents, which makes it easy to handle in the laboratory. However, one limitation is that Phenyl trichloroacetate can be toxic and should be handled with care.

Future Directions

There are several future directions for the use of Phenyl trichloroacetate in scientific research. One direction is the synthesis of new chemical compounds using Phenyl trichloroacetate as a starting material. Another direction is the investigation of the mechanism of action of Phenyl trichloroacetate and its effects on different enzymes and neurotransmitters. Furthermore, the use of Phenyl trichloroacetate in drug discovery and development could be explored in the future.

Synthesis Methods

Phenyl trichloroacetate can be synthesized through different methods, including the reaction of trichloroacetic acid with phenol in the presence of a catalyst. Another method involves the reaction of chloroform with phenol in the presence of sodium hydroxide.

Scientific Research Applications

Phenyl trichloroacetate has been used in various scientific research studies, including organic synthesis, analytical chemistry, and pharmacology. It has been used as a starting material for the synthesis of other chemical compounds, such as phenyl chloroformate, which is used in the synthesis of carbamates and ureas.

properties

CAS RN

10112-13-7

Product Name

Phenyl trichloroacetate

Molecular Formula

C8H5Cl3O2

Molecular Weight

239.5 g/mol

IUPAC Name

phenyl 2,2,2-trichloroacetate

InChI

InChI=1S/C8H5Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H

InChI Key

YKSMEBWOLIJQNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl

Other CAS RN

10112-13-7

Origin of Product

United States

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